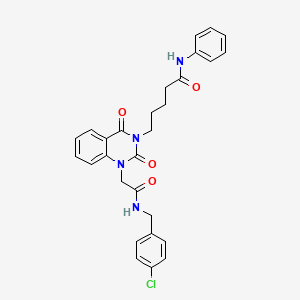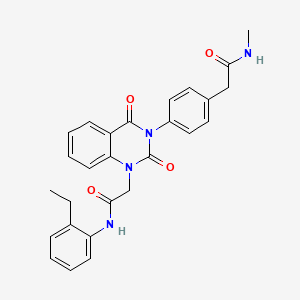![molecular formula C18H17FN4S B11274968 7-(4-fluorophenyl)-3-((2-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B11274968.png)
7-(4-fluorophenyl)-3-((2-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-FLUOROPHENYL)-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE is a heterocyclic compound that features an imidazo[2,1-c][1,2,4]triazole core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
The synthesis of 7-(4-FLUOROPHENYL)-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Condensation Reactions: These involve the reaction of an aldehyde with an amine to form the imidazo[2,1-c][1,2,4]triazole core.
Multicomponent Reactions: These reactions combine three or more reactants in a single step to form the desired product.
Oxidative Coupling: This method involves the coupling of two different molecules through an oxidation process.
Tandem Reactions: These are sequences of reactions where the product of one reaction serves as the reactant for the next, all occurring in a single reaction vessel
Chemical Reactions Analysis
7-(4-FLUOROPHENYL)-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, often using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(4-FLUOROPHENYL)-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar compounds include other imidazo[2,1-c][1,2,4]triazole derivatives, such as:
2-{4-[(DIFLUOROMETHYL)SULFANYL]PHENYL}-1-(4-ETHYLPHENYL)-1H,5H,6H,7H,8H,9H-IMIDAZO[1,2-A]AZEPIN-4-IUM BROMIDE: This compound has a similar core structure but different substituents, leading to different chemical and biological properties.
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring system and are known for their wide range of applications in medicinal chemistry
Properties
Molecular Formula |
C18H17FN4S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
7-(4-fluorophenyl)-3-[(2-methylphenyl)methylsulfanyl]-5,6-dihydroimidazo[2,1-c][1,2,4]triazole |
InChI |
InChI=1S/C18H17FN4S/c1-13-4-2-3-5-14(13)12-24-18-21-20-17-22(10-11-23(17)18)16-8-6-15(19)7-9-16/h2-9H,10-12H2,1H3 |
InChI Key |
MZZFKXXCMYBCKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C3N2CCN3C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(4-fluorophenyl)-8-oxo-N-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11274895.png)
![3-butyl-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11274898.png)
![2-Methoxyethyl 7-(5-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11274903.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B11274911.png)
![3-(cinnamylthio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B11274913.png)
![N-(2,4-dichlorophenyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B11274915.png)

![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B11274927.png)

![N-[1-(4-methylphenyl)ethyl]-3-[(6-phenylpyridazin-3-yl)amino]benzamide](/img/structure/B11274939.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11274948.png)
![N-[2-(4-chlorophenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B11274960.png)
![5-[(3-chloro-4-methoxyphenyl)amino]-N-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11274962.png)
